2-Amino-6-(benzylsulfanyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid typically involves the fusion of 2-amino-4,6-dichloropyrimidine with benzylthiol in the presence of a base such as triethylamine. This reaction is usually carried out without the use of solvents or catalysts, making it an environmentally friendly process . The reaction conditions are mild, and the product is obtained in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for 2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or benzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a β-glucuronidase inhibitor, which is relevant in the treatment of diseases such as colon cancer and renal diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential antimicrobial activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glucuronides. This inhibition can reduce the activity of β-glucuronidase, which is associated with various pathological conditions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid.
2-Amino-4,6-dihydroxypyrimidine: Known for its anti-inflammatory properties.
2-Amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one: A related compound with potential antimicrobial activity.
Uniqueness
2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
16558-26-2 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-amino-6-benzylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2S/c13-12-14-9(11(16)17)6-10(15-12)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H2,13,14,15) |
InChI Key |
YEXUFLUBYXQSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=C2)C(=O)O)N |
Origin of Product |
United States |
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